molecular formula C16H14N4O B2389831 5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-73-8

5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2389831
CAS No.: 338975-73-8
M. Wt: 278.315
InChI Key: PPEGLNJNXINGQC-UHFFFAOYSA-N
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Description

5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a molecular formula of C16H14N4O. This compound is part of the pyrazolone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-pyridinylmethylamine with 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .

Scientific Research Applications

5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antibacterial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-methyl-4-((4-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features and the presence of both phenyl and pyridinylmethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16-14(11-18-10-12-5-4-8-17-9-12)15(19-20-16)13-6-2-1-3-7-13/h1-9,11H,10H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQRRXXRXIWAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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